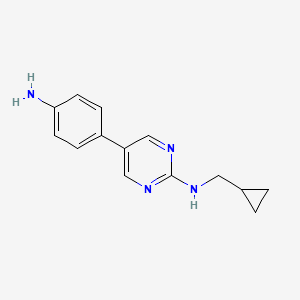![molecular formula C19H20N8 B6443798 2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline CAS No. 2549012-41-9](/img/structure/B6443798.png)
2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline (2M3PQ) is an important quinoxaline derivative that has been widely studied in recent years due to its potential applications in scientific research. It is a synthetic compound that belongs to the class of heterocyclic compounds, and is composed of two fused rings, one pyridine and one quinoxaline. 2M3PQ is a relatively new compound, and its exact mechanism of action is still being studied.
Applications De Recherche Scientifique
2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline has been used in a variety of scientific research applications, including studies of its effects on cancer cells, its role in drug delivery, and its potential as an anti-inflammatory agent. It has also been studied for its potential use in the treatment of diabetes, as well as its potential as a therapeutic agent for neurological diseases such as Alzheimer’s and Parkinson’s.
Mécanisme D'action
The exact mechanism of action of 2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline is still being studied, but it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) enzymes. COX-2 enzymes are involved in the inflammatory response, and inhibition of these enzymes can lead to reduced inflammation. Additionally, 2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline has been shown to inhibit the activity of the enzyme phosphodiesterase-4 (PDE-4), which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as to reduce inflammation and oxidative stress. Additionally, it has been shown to have anti-diabetic effects, and to reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline in lab experiments is its relatively low toxicity, which makes it suitable for use in a wide range of experiments. Additionally, its inhibitory effects on COX-2 and PDE-4 make it a valuable tool for studying inflammation and other physiological processes. However, 2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline has a relatively short half-life, meaning that its effects may not be sustained over long periods of time.
Orientations Futures
The potential applications of 2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline are far-reaching, and there are many potential future directions for research. These include further studies into its anti-inflammatory and anti-cancer effects, as well as its potential as a therapeutic agent for neurological diseases. Additionally, further research into its effects on other physiological processes, such as metabolism and cell signaling, could yield valuable insights. Finally, further research into its pharmacokinetics and pharmacodynamics could lead to the development of more effective formulations of 2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline for use in clinical settings.
Méthodes De Synthèse
2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline can be synthesized using a two-step reaction. The first step involves the condensation of 4-chloro-3-methyl-6-methyl-9H-purin-2-amine with 1-ethyl-3-methyl-1H-pyrrole-2-carboxaldehyde to form the intermediate 2,6-dichloro-3-methyl-9H-purin-2-amine. This intermediate is then reacted with 1-methyl-3-methyl-1H-pyrrole-2-carboxaldehyde to form the final product 2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline.
Propriétés
IUPAC Name |
2-methyl-3-[4-(9-methylpurin-6-yl)piperazin-1-yl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8/c1-13-17(24-15-6-4-3-5-14(15)23-13)26-7-9-27(10-8-26)19-16-18(20-11-21-19)25(2)12-22-16/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZAUGHNOBEIOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NC=NC5=C4N=CN5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(1,3-benzoxazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443720.png)
![8-(quinoxalin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443737.png)
![8-(4-chloro-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443742.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B6443753.png)
![8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443761.png)
![8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443768.png)
![8-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443774.png)

![4-({3-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]pyrrolidin-1-yl}methyl)benzonitrile](/img/structure/B6443795.png)
![4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoline](/img/structure/B6443808.png)
![3-methyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B6443818.png)
![4-methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B6443819.png)

![3-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}(methyl)amino)-1??,2-benzothiazole-1,1-dione](/img/structure/B6443836.png)